3,8,9-Trihydroxy-3-methyl-10-(1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl)-2,4-dihydroanthracen-1-one
Overview
Description
3,8,9-Trihydroxy-3-methyl-10-(1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl)-2,4-dihydroanthracen-1-one is a natural product found in Karwinskia and Karwinskia humboldtiana with data available.
Scientific Research Applications
Chemical Composition and Derivatives
- This compound has been identified in the unripe seeds of Cassia torosa, along with other dimeric hydroanthracene derivatives. These substances contribute to the understanding of the chemical composition of plant species and their potential applications in various fields (Kitanaka & Takido, 1982).
Analysis of Trihydroxyoctadecenoic Acids
- In research on trihydroxyoctadecenoic acids derived from linoleic acid hydroperoxides, similar compounds have been used to design methods for regio- and stereochemical analysis. This showcases its application in detailed analytical chemistry (Hamberg, 1991).
Redox Behavior Studies
- The redox response of related anthracenediones has been probed, which is significant in electrochemistry and materials science. These studies help in understanding the redox processes of similar complex organic compounds (Ahmad et al., 2015).
Cytotoxic Activity Assessment
- Compounds with similar structures have been isolated from plants like Dendrobium polyanthum and assessed for cytotoxic activity against human tumor cell lines. This suggests potential applications in pharmacology and cancer research (Hu et al., 2009).
Novel Compound Synthesis
- Related compounds have been synthesized and characterized, which aids in the development of new pharmaceuticals and materials. Such research is critical for advancing synthetic chemistry (Owton et al., 1995).
Electrophilic Substitution Studies
- Studies on anthracenol derivatives, including those with similar molecular structures, contribute to the understanding of electrophilic substitution reactions. This is crucial in organic chemistry for developing synthesis pathways (Gao et al., 2006).
properties
IUPAC Name |
3,8,9-trihydroxy-3-methyl-7-(2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl)-2,4-dihydroanthracen-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O8/c1-29(37)9-14-8-13-6-7-16(26(34)22(13)27(35)21(14)19(32)11-29)23-15-4-3-5-18(31)24(15)28(36)25-17(23)10-30(2,38)12-20(25)33/h3-8,31,34-38H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPZAGOTWAVQJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C2)C=CC(=C3O)C4=C5CC(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911565 | |
Record name | 1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro[2,9'-bianthracene]-4',8(1'H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40911565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110270-61-6 | |
Record name | (2S,2′S,6S)-2′,3′,6,7-Tetrahydro-1,2′,5′,6,9,10′-hexahydroxy-2′,6-dimethyl[2,9′-bianthracene]-4′,8(1′H,5H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110270-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro[2,9'-bianthracene]-4',8(1'H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40911565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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